![molecular formula C14H23N3O2 B1532030 tert-butyl (4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-yl)carbamate CAS No. 2098008-80-9](/img/structure/B1532030.png)
tert-butyl (4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-yl)carbamate
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Overview
Description
Tert-butyl (4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-yl)carbamate (TBPC) is a small molecule inhibitor of the enzyme acetylcholinesterase (AChE). It is commonly used in scientific research as a tool to study the enzyme's function and to investigate the effects of AChE inhibition on biochemical and physiological processes. TBPC is an organophosphate ester and is structurally similar to other AChE inhibitors such as physostigmine, tacrine, and galantamine.
Scientific Research Applications
Antibacterial Activity
Compounds structurally related to the one have been screened for antibacterial activities against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Cancer Research
Some derivatives have been synthesized and tested for tumor cell growth inhibitory activity in an MTT assay on different cancer cell lines, showing promising results .
Synthesis Techniques
Studies have been conducted on the synthesis of similar compounds, including steps like acetonization, Boc protection, and N-methoxy-N-methyl amidation .
Organic Synthesis
There is research on the synergic synthesis and characterization of tert-butyl substituted compounds with potential applications in organic chemistry .
Anti-tubercular Activity
Imidazole-containing compounds structurally related to your compound have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis .
Novel Compound Synthesis
Research has been done on the synthesis of tert-butyl-substituted derivatives leading to structurally novel compounds with potential therapeutic applications .
properties
IUPAC Name |
tert-butyl N-[4-(1-methylpyrrol-2-yl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)16-11-9-15-8-10(11)12-6-5-7-17(12)4/h5-7,10-11,15H,8-9H2,1-4H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZONFTNFBRJEDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CC=CN2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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